![molecular formula C13H13ClN4O3 B243014 4-chloro-N'-[(1E)-1-(3-hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)ethyl]-1-methylpyrazole-3-carbohydrazide](/img/structure/B243014.png)
4-chloro-N'-[(1E)-1-(3-hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)ethyl]-1-methylpyrazole-3-carbohydrazide
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Overview
Description
4-chloro-N'-[(1E)-1-(3-hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)ethyl]-1-methylpyrazole-3-carbohydrazide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as CDDP and has been found to have a wide range of biochemical and physiological effects.
Mechanism of Action
The exact mechanism of action of CDDP is not fully understood. However, it has been suggested that CDDP exerts its effects by inhibiting the activity of various enzymes and proteins in the body. It has also been suggested that CDDP may act by inducing apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
CDDP has been found to have a wide range of biochemical and physiological effects. It has been found to have anti-inflammatory, anti-tumor, and anti-oxidant properties. CDDP has also been found to have potential applications in the treatment of various diseases, including cancer, diabetes, and cardiovascular disease.
Advantages and Limitations for Lab Experiments
One of the main advantages of using CDDP in lab experiments is its wide range of biochemical and physiological effects. This makes it a useful tool for studying various biological processes. However, one of the limitations of using CDDP in lab experiments is its potential toxicity. CDDP has been found to be toxic to both cancer and healthy cells, which can make it difficult to study its effects on specific biological processes.
Future Directions
There are several future directions for the study of CDDP. One potential area of research is the development of new synthesis methods for CDDP that are more efficient and cost-effective. Another potential area of research is the development of new applications for CDDP in the treatment of various diseases. Finally, further research is needed to fully understand the mechanism of action of CDDP and its potential applications in scientific research.
Synthesis Methods
The synthesis of CDDP involves the reaction of 4-chloro-3-nitrobenzoic acid with hydrazine hydrate to form 4-chloro-3-nitrobenzohydrazide. This compound is then reacted with ethyl acetoacetate to form 4-chloro-N'-ethyl-3-nitrobenzohydrazide. The final step involves the reduction of the nitro group to form the desired compound, 4-chloro-N'-[(1E)-1-(3-hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)ethyl]-1-methylpyrazole-3-carbohydrazide.
Scientific Research Applications
CDDP has been extensively studied for its potential applications in scientific research. It has been found to have a wide range of biochemical and physiological effects, including anti-inflammatory, anti-tumor, and anti-oxidant properties. CDDP has also been found to have potential applications in the treatment of various diseases, including cancer, diabetes, and cardiovascular disease.
properties
Molecular Formula |
C13H13ClN4O3 |
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Molecular Weight |
308.72 g/mol |
IUPAC Name |
4-chloro-N//'-[(1E)-1-(3-hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)ethyl]-1-methylpyrazole-3-carbohydrazide |
InChI |
InChI=1S/C13H13ClN4O3/c1-7(9-5-8(19)3-4-11(9)20)15-16-13(21)12-10(14)6-18(2)17-12/h3-6,15,19H,1-2H3,(H,16,21)/b9-7+ |
InChI Key |
FADIXKZNZWNHRS-VQHVLOKHSA-N |
Isomeric SMILES |
C/C(=C\1/C=C(C=CC1=O)O)/NNC(=O)C2=NN(C=C2Cl)C |
SMILES |
CC(=C1C=C(C=CC1=O)O)NNC(=O)C2=NN(C=C2Cl)C |
Canonical SMILES |
CC(=C1C=C(C=CC1=O)O)NNC(=O)C2=NN(C=C2Cl)C |
Origin of Product |
United States |
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